molecular formula C20H20N4O3S B2694093 2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 1105236-76-7

2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No. B2694093
CAS RN: 1105236-76-7
M. Wt: 396.47
InChI Key: JIGARAXWYWBJTP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of the compound is C~20~H~19~N~3~O~3~S , indicating 20 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom. The structure likely contains a pyrimidine ring, a thioether group, and an acetamide moiety. For a detailed depiction, refer to the ChemicalBook entry .

Scientific Research Applications

Antimicrobial Activity

A study highlighted the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents using citrazinic acid as a starting material. These compounds showed good antibacterial and antifungal activities, comparable to streptomycin and fusidic acid, which are reference drugs for such studies. The process involved the condensation of α,β-unsaturated ketones with cyanothio-acetamide, followed by several chemical reactions leading to the creation of compounds with significant antimicrobial potential (Hossan et al., 2012).

Anti-inflammatory and Analgesic Properties

Research has synthesized novel compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, demonstrating significant analgesic and anti-inflammatory activities. These compounds were synthesized starting from visnaginone and khellinone, leading to the discovery of molecules with high inhibitory activity on COX-2 selectivity, analgesic, and anti-inflammatory effects. These findings suggest the potential of these novel compounds as COX inhibitors and their use in managing pain and inflammation (Abu‐Hashem et al., 2020).

Anticancer Activity

In another study, the design and synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives were explored, where different aryloxy groups were attached to the C2 of the pyrimidine ring. These compounds were tested for their anticancer activity on 60 cancer cell lines, with one compound showing appreciable growth inhibition against eight cancer cell lines. This suggests the potential of these compounds as anticancer agents, providing a base for further research into their efficacy and mechanisms of action (Al-Sanea et al., 2020).

properties

IUPAC Name

2-[2-[(3-methoxyphenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-27-17-7-4-5-14(9-17)13-28-20-23-16(11-19(26)24-20)10-18(25)22-12-15-6-2-3-8-21-15/h2-9,11H,10,12-13H2,1H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGARAXWYWBJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC(=CC(=O)N2)CC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-2-ylmethyl)acetamide

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